D-tartrate(1-) is derived from tartaric acid, which is obtained from natural sources such as grape juice or synthesized through chemical processes. This compound is often utilized in the synthesis of various bioactive molecules and chiral building blocks essential for pharmaceuticals and agrochemicals .
The synthesis of D-tartrate(1-) can be achieved through several methods:
In laboratory settings, D-tartrate(1-) can be produced by treating tartaric acid with bases to deprotonate the carboxylic groups, resulting in the formation of the anionic form. For example, mixing D-tartaric acid with sodium hydroxide will yield sodium D-tartrate . The reaction can be summarized as follows:
D-tartrate(1-) has a molecular formula of . The structure features two carboxyl groups (-COOH) attached to a carbon backbone, with stereogenic centers at the second and third carbon atoms. This configuration allows for optical activity.
D-tartrate(1-) participates in various chemical reactions:
For instance, when D-tartrate(1-) reacts with an alcohol in the presence of an acid catalyst, an esterification reaction occurs:
The mechanism of action for D-tartrate(1-) primarily involves its role as a chiral auxiliary in asymmetric synthesis. It can influence the stereochemical outcome of reactions by stabilizing transition states that favor specific enantiomers.
Research indicates that when used in catalytic cycles, D-tartrate(1-) can enhance enantioselectivity significantly compared to non-chiral reagents . The precise mechanisms depend on the specific reaction conditions and substrates involved.
Relevant analyses indicate that D-tartrate(1-) exhibits strong chelating properties, which are beneficial in various coordination chemistry applications .
D-tartrate(1-) finds numerous scientific uses:
The study of tartaric acid derivatives dates back to Louis Pasteur’s seminal 1848 experiments on crystalline enantiomers, which laid the foundation for modern stereochemistry. D-tartrate anions emerged as pivotal chiral synthons due to their natural abundance in wine production byproducts and their C2-symmetric molecular architecture [3]. This symmetry enables unambiguous stereocontrol—a critical advantage over other chiral auxiliaries. The commercial exploitation of tartrates evolved from early food applications (e.g., cream of tartar as an emulsifier, E336) to sophisticated pharmaceutical intermediates [3] [8]. By the mid-20th century, derivatives like diethyl D-tartrate (DET) became indispensable in resolving racemates, as their esterification enhanced solubility while preserving stereochemical integrity. The Industrial Applications and Derivatives of Tartaric Acid table highlights key derivatives:
Table 1: Industrial Applications and Derivatives of Tartaric Acid
Derivative | Molecular Formula | Primary Application | Chirality Source |
---|---|---|---|
Potassium bitartrate | KC₄H₅O₆ | Food emulsifier (E336) | Natural wine deposits |
Diethyl D-tartrate (DET) | C₈H₁₄O₆ | Asymmetric catalysis ligand | Enantioselective synthesis |
Rochelle salt | KNaC₄H₄O₆ | Electroplating solutions | Racemate resolution |
Calcium tartrate | CaC₄H₄O₆ | Concrete retardant | Chiral pool |
D-tartrate(1−) anions revolutionized asymmetric synthesis by serving as cost-effective chiral inducers in catalytic systems. Their diol functionality chelates metals like titanium, creating chiral pockets that enforce enantioselective transformations [5] [6]. The Sharpless epoxidation (1980s) exemplified this, where Ti(OiPr)₄/DET complexes converted allylic alcohols into epoxides with >90% enantiomeric excess (ee) [6]. This methodology became a benchmark for catalyst design, influencing FDA approvals of single-enantiomer drugs. By 2023, 59% of FDA-approved small molecules were single enantiomers—a 20% increase from 2003–2012—driven partly by tartrate-enabled technologies [5]. D-tartrate derivatives also underpin "chiral pool" strategies, leveraging their fixed (2R,3R) configuration to build stereochemical complexity without additional resolution steps [8].
Chiral discrimination is critical in drug efficacy: enantiomers exhibit distinct pharmacodynamics, as seen with the distomer of thalidomide causing teratogenicity. The FDA’s 1992 mandate requiring stereochemical characterization accelerated D-tartrate(1−)’s adoption in bioactive synthesis [2] [5]. Its stereocenters template asymmetric induction in molecules like antifungal agent PQ-8 and antitumor panaxydol, where DET established absolute configurations at C6/C7 and C9/C10, respectively [8]. In 2022–2023, 85% of FDA-approved chiral drugs (e.g., oteseconazole for fungal infections) relied on enantiopure intermediates synthesized via tartrate-mediated catalysis [5]. This trend reflects the pharmaceutical industry’s shift toward stereoselective manufacturing to mitigate off-target effects and enhance potency.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7